3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethylbenzenesulfonyl, fluoro, morpholinyl, and propyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest for scientific research.
Scientific Research Applications
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
Quinolones
This compound is a type of quinolone, a class of compounds that are widely used as antibiotics. Quinolones work by inhibiting the DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication .
Sulfonyl compounds
The sulfonyl group in this compound could potentially play a role in binding to target proteins. Sulfonyl groups are often found in drugs and have been shown to form strong hydrogen bonds with proteins, which can enhance the drug’s potency .
Fluorinated compounds
The presence of a fluorine atom in this compound could potentially enhance its bioavailability and metabolic stability. Fluorine atoms are often incorporated into drug molecules to improve their pharmacokinetic properties .
Morpholino group
The morpholino group in this compound could potentially enhance its solubility and bioavailability. Morpholino groups are often used in drug design to improve the drug’s pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The ethylbenzenesulfonyl group can be introduced through a sulfonylation reaction using ethylbenzenesulfonyl chloride and a base such as triethylamine.
Morpholinyl Substitution: The morpholinyl group can be introduced via nucleophilic substitution using morpholine and a suitable leaving group.
Propylation: The propyl group can be introduced through alkylation using propyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core and have similar biological activities.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(morpholino)ethylamino)benzamides: These compounds have morpholinyl and benzothiazole groups, similar to the morpholinyl and quinoline groups in the target compound.
Uniqueness
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylbenzenesulfonyl group enhances its solubility and stability, while the fluoro group increases its lipophilicity and potential for biological activity.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4S/c1-3-9-27-16-23(32(29,30)18-7-5-17(4-2)6-8-18)24(28)19-14-20(25)22(15-21(19)27)26-10-12-31-13-11-26/h5-8,14-16H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGRNMPMYUYHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.